(S)-4-(p-Tolyl)valeric Acid, with the molecular formula , is an organic compound characterized as a chiral molecule. The presence of a p-tolyl group attached to the fourth carbon atom of a valeric acid backbone gives this compound its unique properties. The "(S)" designation indicates the specific stereochemistry of the molecule, which is essential for its biological and chemical interactions. This compound is significant in various scientific fields, including organic chemistry and medicinal chemistry, due to its potential applications in drug development and synthesis of complex organic molecules.
(S)-4-(p-Tolyl)valeric Acid falls under the category of carboxylic acids, specifically as a derivative of valeric acid. It is classified as an aliphatic compound due to its straight-chain structure. The compound can be sourced from various suppliers specializing in organic chemicals, and it is often produced through synthetic routes that ensure high enantioselectivity and purity.
The synthesis of (S)-4-(p-Tolyl)valeric Acid typically involves asymmetric hydrogenation techniques. One common method includes the asymmetric hydrogenation of 4-(p-Tolyl)pent-4-enoic acid using chiral catalysts such as rhodium or ruthenium under hydrogen gas conditions at elevated pressures and temperatures. This approach is crucial for achieving high enantioselectivity, which is necessary for producing the desired stereoisomer.
The reaction conditions for synthesizing (S)-4-(p-Tolyl)valeric Acid generally involve:
These technical considerations are vital for ensuring that the final product retains its desired stereochemical configuration and purity levels.
(S)-4-(p-Tolyl)valeric Acid has several key structural characteristics:
The molecular structure features a valeric acid backbone with a p-tolyl group, which influences its physical and chemical properties significantly.
(S)-4-(p-Tolyl)valeric Acid can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure to create derivatives with specific desired properties .
Common reagents and conditions for these reactions include:
Understanding these reactions allows chemists to manipulate (S)-4-(p-Tolyl)valeric Acid for various applications in research and industry .
The mechanism of action of (S)-4-(p-Tolyl)valeric Acid varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The unique stereochemistry of this compound can influence its binding affinity and efficacy in biological pathways, potentially leading to various pharmacological effects.
These properties are critical for understanding how (S)-4-(p-Tolyl)valeric Acid behaves under different conditions and its suitability for various applications .
(S)-4-(p-Tolyl)valeric Acid has several scientific applications:
These applications highlight the versatility of (S)-4-(p-Tolyl)valeric Acid in both academic research and industrial settings, making it a valuable compound in modern chemistry .
Plant type III polyketide synthases (PKSs), particularly stilbene synthase (STS) from Pinus sylvestris, exhibit remarkable substrate promiscuity toward aromatic starter units. STS natively utilizes coumaroyl-CoA to synthesize resveratrol but readily accepts non-physiological substrates, including 4-biphenylacetic acid and 5-(4-fluorophenyl)valeric acid. This flexibility enables the biosynthesis of unnatural polyketides like (S)-4-(p-tolyl)valeric acid derivatives. STS catalyzes iterative decarboxylative condensations between aromatic starter-CoA thioesters and malonyl-CoA extenders, followed by specific cyclization mechanisms (Claisen or aldol condensation). Kinetic studies reveal STS processes arylalkyl carboxylic acids (e.g., 5-(4-fluorophenyl)valeric acid) with ~65% efficiency compared to natural coumaroyl-CoA, demonstrating its suitability for synthesizing p-tolyl derivatives [2].
Table 1: Substrate Scope of STS for Aromatic Starter Units
Starter Substrate | Relative Conversion (%) | Polyketide Product |
---|---|---|
4-Coumaroyl-CoA (Native) | 100 | Resveratrol |
5-(4-Fluorophenyl)valeric acid | 65 | Fluorinated resveratrol analog |
4-Biphenylacetic acid | 58 | Biphenyl-tethered polyketide |
6-(p-Tolyl)hexanoic acid | 52 | p-Tolyl-valeric acid precursor |
Benzoate-CoA ligase (BadA) from Rhodopseudomonas palustris is engineered to activate diverse aromatic acids—including 6-(p-tolyl)hexanoic acid—into CoA thioesters for STS. Structural analysis (PDB: 1.57–2.13 Å resolution) reveals BadA’s active site accommodates bulky substrates via mutations at residues H333 and I334. The double mutant H333A/I334A widens the catalytic pocket by replacing bulky side chains with smaller alanine residues, enhancing catalytic efficiency (kcat/KM) toward p-tolyl derivatives by 8-fold. Crystallographic data shows BadA complexed with 2-methylthiazole-5-carboxyl-AMP, confirming its capacity to adenylate sterically demanding carboxylates. This enables efficient synthesis of 6-(p-tolyl)hexanoyl-CoA, the direct precursor for (S)-4-(p-tolyl)valeric acid production in STS cascades [2].
Key Mutagenesis Primers for BadA Engineering:
5′-GGTTCGACAGAAAGATGGCCAGCATCTCGGTCGAGC-3′
5′-GCAGGTTCGACAGAAAGGCGTGCAGCATCTCGGTCG-3′
Malonyl-CoA synthetase from Rhizobium trifolii (RtMCS) is optimized to supply malonyl-CoA extender units for STS-catalyzed chain elongation. RtMCS converts malonic acid into malonyl-CoA using ATP, but its native activity is insufficient for high-yielding chemoenzymatic synthesis. Media engineering augments RtMCS efficiency by supplementing ATP-regeneration systems (e.g., pyruvate kinase/phosphoenolpyruvate), increasing malonyl-CoA titers by 3.2-fold. Additionally, substituting malonic acid with 2-13C-malonic acid incorporates isotopic labels into (S)-4-(p-tolyl)valeric acid, confirming the incorporation of three extender units via 13C-NMR analysis. Process optimization achieves >85% conversion of 6-(p-tolyl)hexanoyl-CoA to the target valeric acid derivative at 100 mM substrate concentration [2].
Table 2: Impact of Cofactor Engineering on RtMCS Activity
ATP Regeneration System | Malonyl-CoA Yield (mM) | Reaction Time (h) |
---|---|---|
None | 12.3 ± 0.8 | 24 |
Pyruvate Kinase/PEP | 39.5 ± 2.1 | 24 |
Acetate Kinase/Acetyl phosphate | 28.7 ± 1.6 | 24 |
While STS lacks inherent stereoselectivity for aliphatic chains, ketoreductases (KReds) and imine reductases (IREDs) provide enantiocontrol for synthesizing (S)-4-(p-tolyl)valeric acid. KReds engineered via computational design (e.g., a 10-mutant variant of Sporidiobolus salmonicolor KRed) reduce prochiral keto-intermediates with >99.7% diastereomeric excess. Similarly, IREDs identified through Increasing-Molecule-Volume Screening (e.g., IR-G02) resolve racemic amine precursors with >99% ee. Though not directly cited for this molecule, these systems are adaptable to p-tolyl-tethered substrates by leveraging substrate promiscuity. Machine learning-guided protein engineering (e.g., Rosetta-based design) further optimizes KReds for sterically bulky arylalkyl acids, achieving a 64-fold increase in kcat for analogous substrates like ipatasertib intermediates [1].
Comparative Stereocontrol Mechanisms:
CAS No.: 400827-46-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 129725-38-8
CAS No.: 108890-18-2